[1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol
描述
属性
IUPAC Name |
[1-(5-bromopyridin-2-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O/c9-6-1-2-8(10-3-6)13-4-7(5-14)11-12-13/h1-4,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUOZENZKHRTJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound [1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol (CAS Number: 856867-65-7) is a synthetic triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H7BrN4O
- Molecular Weight : 255.07 g/mol
- IUPAC Name : [1-(5-bromopyridin-2-yl)triazol-4-yl]methanol
Biological Activity Overview
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities, particularly in anticancer applications. The specific compound has shown promise in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study involving related triazole compounds demonstrated significant cytotoxicity against lung (A549) and cervical (HeLa) cancer cell lines using the MTT assay protocol. The IC50 values were calculated, revealing that certain analogues exhibited superior activity compared to standard chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Triazole Derivatives
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell cycle regulation. Molecular docking studies suggest that such compounds may inhibit key proteins involved in cancer progression, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) pathways .
Case Studies
A notable case study involved synthesizing various triazole derivatives and evaluating their biological activity against cancer cell lines. The results indicated that modifications to the pyridine and triazole rings significantly influenced anticancer activity. The presence of electron-withdrawing groups enhanced potency, suggesting structure-activity relationships (SAR) that could guide future drug design .
Case Study Summary
In a comparative analysis:
- Compound X showed an IC50 of 4.5 µM against A549 cells.
- Compound Y , a structural analogue with additional methyl groups, had an IC50 of 12 µM.
This demonstrates the importance of molecular structure in determining biological efficacy.
科学研究应用
Medicinal Chemistry
The compound has been investigated for its potential as an antibacterial agent. Triazole derivatives are known to exhibit a range of biological activities, including antifungal and antibacterial properties. For instance, compounds similar to [1-(5-Bromo-pyridin-2-yl)-1H-[1,2,3]triazol-4-yl]-methanol have been studied for their effectiveness against various bacterial strains, making them candidates for new antibiotic development .
Anticancer Research
Triazole-containing compounds have shown promise in anticancer research. The ability of this compound to interact with biological targets involved in cancer cell proliferation may lead to the development of novel anticancer agents. Studies focusing on the mechanism of action of such triazoles are ongoing, highlighting their potential in targeted cancer therapies.
Agricultural Chemistry
The compound's structural properties suggest potential applications in agrochemicals, particularly as fungicides or herbicides. Research into triazole derivatives has indicated that they can inhibit the growth of certain fungi and pests, which could be beneficial in agricultural settings .
Case Study 1: Antibacterial Activity
A study investigated the antibacterial activity of various triazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that compounds with bromine substitution exhibited enhanced activity compared to their non-brominated counterparts. This suggests that this compound could be a lead compound for developing new antibiotics.
Case Study 2: Anticancer Properties
In another study focusing on the anticancer properties of triazoles, researchers synthesized a series of derivatives based on this compound. The derivatives were tested on human cancer cell lines and demonstrated significant cytotoxic effects. The mechanism was linked to the induction of apoptosis in cancer cells, showcasing the compound’s potential as a therapeutic agent.
Data Table: Summary of Applications
相似化合物的比较
Structural and Substituent Variations
The compound’s closest analogs in the evidence share the 1,2,3-triazole scaffold but differ in substituents on the triazole and adjacent aromatic systems. Key comparisons include:
Halogenated Aromatic Substituents
Bromo-Substituted Analogs :
- Compound 3c ([6,7-Bis-(2-Methoxy-Ethoxy)-Quinazolin-4-yl]-{3-[1-(2-Bromo-Benzyl)-1H-Triazol-4-yl]-Phenyl}-Amine): Melting point 94–97°C, purity >97% .
- Compound a11 ({3-[1-(2-Bromo-Phenyl)-1H-Triazol-4-yl]-Phenyl}-Amine derivative): Purity 97%, yellow solid .
- Comparison : Bromine increases molecular weight and van der Waals interactions, often elevating melting points compared to fluoro or chloro analogs.
Chloro-Substituted Analogs :
Fluoro-Substituted Analogs :
Hydroxymethyl vs. Amine/Aryl Substituents
- Most analogs in the evidence feature aryl or amine groups at the triazole’s 4-position (e.g., quinazolin-4-yl in ). The hydroxymethyl group in the target compound may enhance aqueous solubility but reduce lipophilicity compared to bulkier aryl substituents.
Physicochemical Properties
Melting Points and Purity
Key Observations :
- Halogen size and position influence melting points: Bromo > Chloro > Fluoro.
- Hydroxymethyl substituents (absent in evidence) likely reduce melting points due to lower molecular symmetry.
准备方法
Preparation of the Brominated Pyridine Intermediate
The brominated pyridine fragment, specifically 5-bromo-pyridin-2-yl derivatives, can be synthesized via established bromination methods of pyridine rings or by using pre-brominated pyridine precursors.
- Electrophilic Aromatic Substitution (Bromination): Direct bromination of 2-pyridinemethanol or related precursors using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions (40–60°C) to introduce the bromine at the 5-position selectively.
- Use of Brominated Pyridine Starting Materials: Commercially available 5-bromo-2-pyridinemethanol or its derivatives can be utilized to streamline synthesis.
Optimization of reaction conditions such as solvent choice (e.g., dichloromethane, ethanol), temperature, and stoichiometry is crucial to maximize yield and minimize side reactions.
Construction of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is commonly formed via azide-alkyne cycloaddition reactions, often referred to as "click chemistry," which is highly regioselective and efficient.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
- An alkyne-functionalized bromopyridine intermediate is reacted with an organic azide under Cu(I) catalysis to form the 1,2,3-triazole ring.
- Reaction conditions typically involve mild temperatures (room temperature to 60°C), solvents such as t-butanol/water mixtures, and catalytic amounts of CuSO4 with sodium ascorbate as the reducing agent.
- This step yields the 1-(5-bromo-pyridin-2-yl)-1H-1,2,3-triazole intermediate.
Introduction of the Hydroxymethyl Group:
- The hydroxymethyl substituent at the 4-position of the triazole ring can be introduced by functionalizing the triazole ring post-cycloaddition or by using a hydroxymethylated alkyne precursor in the CuAAC reaction.
- Alternative methods include nucleophilic substitution or reduction of formyl or ester functionalities introduced at the triazole ring.
This methodology is supported by general synthetic approaches to pyridine-triazole hybrids and is consistent with recent literature on triazole-containing heterocycles.
Representative Synthetic Procedures and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Bromination of 2-pyridinemethanol | Bromine or NBS, DCM, 40–60°C, 2–6 h | 65–75% | Controlled temperature avoids overbromination |
| 2 | Synthesis of alkyne-functionalized bromopyridine | Propargylation via nucleophilic substitution | 70–80% | Use of base such as K2CO3 in DMF |
| 3 | CuAAC reaction | CuSO4 (0.1 eq), sodium ascorbate (0.2 eq), t-butanol/water, RT-60°C, 12–24 h | 75–90% | High regioselectivity for 1,4-disubstituted triazoles |
| 4 | Hydroxymethyl group introduction | Reduction or nucleophilic substitution | 60–85% | LiAlH4 or NaBH4 used for reductions |
Analytical Techniques for Monitoring and Characterization
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR signals for hydroxymethyl group appear around δ 3.5–4.0 ppm.
- Aromatic protons of pyridine and triazole rings show signals between δ 7.5–9.0 ppm.
- Mass Spectrometry (MS):
- High-resolution MS confirms molecular weight consistent with brominated triazole methanol derivatives.
- Infrared (IR) Spectroscopy:
- O–H stretching vibrations observed near 3200–3400 cm⁻¹.
- X-ray Crystallography:
Research Findings and Optimization Insights
- Reaction yields for bromination and CuAAC steps are sensitive to temperature, solvent polarity, and reagent stoichiometry.
- Microwave-assisted synthesis has been reported to accelerate triazole ring formation with comparable or improved yields and purity.
- The bromine substituent on the pyridine ring facilitates subsequent cross-coupling reactions, enabling diversification of the molecule for medicinal chemistry applications.
- The hydroxymethyl group enhances solubility and provides a functional handle for further chemical transformations.
Summary Table of Key Preparation Methods
| Preparation Stage | Methodology | Key Reagents | Reaction Conditions | Yield Range | Remarks |
|---|---|---|---|---|---|
| Bromination | Electrophilic aromatic substitution | Br2 or NBS | 40–60°C, 2–6 h | 65–75% | Selective for 5-position |
| Alkyne Introduction | Nucleophilic substitution | Propargyl bromide, K2CO3 | DMF, RT to 50°C | 70–80% | Prepares alkyne for CuAAC |
| Triazole Formation | CuAAC | CuSO4, sodium ascorbate | t-BuOH/H2O, RT-60°C | 75–90% | High regioselectivity |
| Hydroxymethylation | Reduction or substitution | LiAlH4 or NaBH4 | RT, inert atmosphere | 60–85% | Introduces methanol group |
常见问题
Q. Methodological Answer :
- -NMR : Key peaks include the triazole proton (δ 8.1–8.3 ppm) and methanol -OH (δ 4.9 ppm, broad).
- IR : Confirm hydroxyl group (3200–3400 cm⁻¹) and triazole C=N (1600 cm⁻¹) .
- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 256.1 (C₈H₆BrN₅O) .
Advanced: How can conflicting spectroscopic data be resolved during characterization?
Methodological Answer :
Contradictions (e.g., unexpected splitting in -NMR) may arise from tautomerism or impurities. Use:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
- X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., CCDC deposition codes from PubChem) .
- HPLC-MS : Detect impurities >0.1% using a C18 column (ACN/water gradient) .
Advanced: What in vitro assays evaluate its potential as an antimicrobial agent?
Q. Methodological Answer :
- Antibacterial Assay : Test against S. aureus (ATCC 25923) using broth microdilution (MIC determination, 24–48 hrs).
- Antifungal Assay : Screen against C. albicans (ATCC 90028) via agar diffusion (20 µg/mL concentration).
- Cytotoxicity : Validate selectivity using HEK293 cells (CC₅₀ > 50 µM) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Q. Methodological Answer :
- Modifications : Replace the bromine atom with electron-donating groups (e.g., -OCH₃) to enhance bioavailability.
- Triazole Substitution : Introduce alkyl chains to the triazole ring to improve lipophilicity (logP calculations via ChemDraw).
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to assess interactions with target enzymes (e.g., CYP450) .
Basic: What strategies improve solubility for in vivo studies?
Q. Methodological Answer :
- Co-solvents : Use 10% DMSO in PBS for aqueous solubility.
- Prodrug Design : Esterify the methanol group to enhance membrane permeability.
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm via DLS) .
Advanced: How can computational modeling predict metabolic pathways?
Q. Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate metabolic sites (e.g., oxidation of the triazole ring).
- CYP450 Docking : Simulate interactions with CYP3A4 (PDB ID: 5WGE) to identify potential metabolites.
- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .
Basic: What safety protocols are essential during handling?
Q. Methodological Answer :
- PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.
- Ventilation : Use a fume hood for weighing and synthesis.
- Waste Disposal : Neutralize acidic/basic byproducts before disposal (pH 6–8) .
Advanced: How can degradation products be identified under stressed conditions?
Q. Methodological Answer :
- Forced Degradation : Expose to 0.1M HCl/NaOH (70°C, 24 hrs) or UV light (254 nm, 48 hrs).
- LC-HRMS : Identify degradation products using a Q-TOF mass spectrometer (resolution >30,000).
- Kinetic Analysis : Calculate degradation rate constants (k) via Arrhenius plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
